1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene
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Overview
Description
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene is an organic compound with the molecular formula C14H14FNO4S and a molecular weight of 311.33. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a methoxybenzene moiety through a methylamino linkage.
Preparation Methods
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is reacted with fluorosulfonyl chloride to introduce the fluorosulfonyloxy group.
Coupling: Finally, the fluorosulfonyloxyphenyl derivative is coupled with 2-methoxybenzene through a methylamino linkage.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene can be compared with similar compounds such as:
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene: Similar structure but with a propoxy group instead of a methoxy group.
1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S/c1-19-14-5-3-2-4-13(14)16-10-11-6-8-12(9-7-11)20-21(15,17)18/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYLTKZXGIAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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